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Compound of Interest

Compound Name: Percoll

Cat. No.: B13388388

This technical support center provides troubleshooting guidance and frequently asked

guestions (FAQs) for researchers, scientists, and drug development professionals utilizing
Percoll gradients for cell harvesting.

Troubleshooting Guide

This guide addresses common issues encountered during and after Percoll gradient
centrifugation.
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Issue

Potential Cause

Recommended Solution

Low Cell Viability

Incorrect Osmolality: Percoll
solution is not isotonic to the
cells, causing them to swell or
shrink.[1]

Ensure the Percoll is made
isotonic by adding 1 part 1.5 M
NaCl or 10x concentrated cell
culture medium to 9 parts
Percoll. Verify the final

osmolality with an osmometer.

Suboptimal Temperature:
Performing the procedure at
room temperature when cells

are sensitive.

For many cell types,
performing the gradient
preparation and centrifugation

at 4°C can improve viability.[2]

Excessive Centrifugation Force
or Time: High g-forces or
prolonged spinning can

damage cells.

Optimize centrifugation
parameters. Start with
recommended protocols and
adjust as needed. For
example, some protocols
suggest 400 x g for 20-30

minutes.[3]

Harsh Cell Handling: Vigorous
pipetting or vortexing can lead

to mechanical stress.

Handle cells gently at all
stages. Use wide-bore pipette
tips for cell suspension

transfer.

Poor Separation of Cell Layers

Incorrect Gradient
Concentrations: The density
layers are not appropriate for
the specific cell types being

separated.

The buoyant density of cells
can vary. Optimize the Percoll
concentrations for your specific
cell type. A common starting
point for human cells is a step
gradient of 20%, 30%, 40%,
and 50%.[2]

Gradient Disturbance:
Accidental mixing of layers
during preparation or loading

of the cell suspension.

Carefully layer the Percoll
solutions, starting with the
highest density at the bottom.
When adding the cell

suspension, do so slowly and
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gently against the side of the
tube.[4]

Centrifuge Brake On: Abrupt
stopping of the centrifuge can

disturb the separated layers.

Ensure the centrifuge brake is
turned off or set to the lowest

setting for deceleration.[2][4]

Incorrect Rotor Type: Using a
fixed-angle rotor when a
swinging-bucket rotor is
recommended for better layer

separation.

For most cell separations on
pre-formed gradients, a
swinging-bucket rotor is

preferred.[2]

Contamination with Red Blood
Cells (RBCs)

Incomplete RBC Pelletting:
The density of the lowest
Percoll layer is not high

enough to pellet all RBCs.

Ensure the density of the
bottom layer of the gradient is
sufficient to pellet erythrocytes

(typically >1.08 g/mL).

Accidental Collection of RBC
Layer: Pipetting too deep and
aspirating part of the RBC
pellet.

Carefully aspirate the desired
cell layer, leaving a small
margin above the RBC pellet
to avoid contamination.

No RBC Lysis Step: For blood
samples, a preliminary RBC

lysis step may be necessary.

Consider performing an RBC
lysis step before loading the

cells onto the Percoll gradient.

Contamination with Debris or
Dead Cells

Inadequate Debris Removal
Before Gradient: Starting with

a sample high in debris.

If the initial cell suspension
contains a lot of debris,
consider a low-speed
centrifugation step (e.g., 200 x
g for 5-10 minutes) to pellet
cells and remove some debris
from the supernatant before

the Percoll gradient.[5]

Dead Cells Co-localizing with
Viable Cells: Dead cells have a
lower density and may not be

effectively separated.

Dead cells typically float at the
top of the gradient or form a
layer above the viable cells.
Carefully collect the viable cell

layer, avoiding the top layer.
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Presence of DNA from Dead Add DNase to the cell
Cells: DNAreleased from dead  suspension before loading it
Cell Clumping ] )
cells can cause cell onto the gradient to digest
aggregation. extracellular DNA.
For certain applications, such
Low Temperature for Certain as isolating mononuclear cells
Cell Types: Some cells, like from the brain, performing the
those from brain tissue, may procedure at room temperature
clump at cold temperatures. is recommended to prevent

clumping.[4]

Frequently Asked Questions (FAQs)

1. How do | prepare an isotonic Percoll solution?

To create a stock isotonic Percoll (SIP) solution suitable for most mammalian cells, mix 9 parts
of Percoll with 1 part of 1.5 M NaCl or a 10x concentrated cell culture medium. For optimal
reproducibility, it is recommended to verify the osmolality of your final working solutions using

an osmometer.
2. Should | use a continuous or discontinuous (step) gradient?
The choice between a continuous and a discontinuous gradient depends on the application.

» Discontinuous (step) gradients are easier to prepare and are effective for separating distinct
cell populations with different densities, such as lymphocytes from granulocytes.

o Continuous gradients can provide higher resolution and are useful for separating cells with
very similar densities or for determining the buoyant density of cells.

3. What are the typical centrifugation settings for cell harvesting with Percoll?

Centrifugation speed and time are critical parameters that need to be optimized for each cell
type and application. Below are some general guidelines:
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Percoll ) )
. _ Centrifugatio _
Application Cell Type Concentratio Time Temperature
n Speed
ns
] Various
Viable Cell 20%, 30%, )
) Human Cell 2000 x g 30 min 4°C

Enrichment ) 40%, 50%

Lines

Human
Mononuclear ) 1.077 g/mL )

) Peripheral ] 400 x g 30 min Room Temp

Cell Isolation (single layer)

Blood
Brain
Mononuclear Mouse Brain 30%, 70% 500 x g 30 min 18°C
Cell Isolation

Human
Hepatocyte )

) Hepatoblasto  30%, 50% 400 x g 20 min 4°C

Isolation

ma

4. How do | collect the cells from the gradient?

Carefully insert a pipette through the upper layers of the gradient to aspirate the band of cells
at the desired interface.[2] To minimize contamination, you can first remove the upper layers
before collecting your target cells.[2] After collection, it is crucial to wash the cells to remove the
Percoll. This is typically done by diluting the collected cell suspension with 4-5 volumes of a
physiological buffer (like PBS) and centrifuging at a lower speed (e.g., 500 x g for 5 minutes) to
pellet the cells.[2]

5. How can | visualize the layers in my Percoll gradient?

If the cell layers are not clearly visible, you can add a small amount of a non-toxic dye, such as
Trypan Blue, to alternating density steps during gradient preparation to provide visual contrast.

[2]

Experimental Protocols
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Protocol 1: Enrichment of Viable Cells from a Cultured
Cell Line

This protocol is designed to separate healthy, viable cells from dead cells and debris in a
cultured cell population.

Materials:

Stock Isotonic Percoll (SIP)

1x Phosphate Buffered Saline (PBS), sterile

Conical centrifuge tubes (15 mL or 50 mL)

Serological pipettes

Refrigerated centrifuge with a swinging-bucket rotor

Methodology:

» Prepare Percoll Gradients:

o Prepare 20%, 30%, 40%, and 50% Percoll solutions by diluting the SIP with 1x PBS.
Keep solutions on ice.

o In a conical tube, carefully layer the Percoll solutions, starting with the highest
concentration (50%) at the bottom.

o Prepare Cell Suspension:

o Harvest cultured cells and wash once with 1x PBS.

o Resuspend the cell pellet in the 20% Percoll solution at a concentration of approximately
10-15 million cells/mL.[2]

e Load and Centrifuge:

o Carefully layer the cell suspension on top of the 30% Percoll layer.[2]
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o Centrifuge at 2000 x g for 30 minutes at 4°C with the brake off.[2]

e Harvest Viable Cells:

o Viable cells will typically form a visible white band at the interface of the 30% and 40% or
40% and 50% layers.[2]

o Carefully aspirate this layer and transfer it to a new conical tube.
e Wash Cells:

o Dilute the collected cells with at least 4 volumes of cold 1x PBS.

o Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

o Discard the supernatant and resuspend the cell pellet in the desired medium for
downstream applications.

Protocol 2: Isolation of Mononuclear Cells from
Peripheral Blood

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) using a
single-layer Percoll gradient.

Materials:

Percoll

1.5 M NaCl

Whole blood collected with an anticoagulant (e.g., heparin or EDTA)

Physiological saline (0.9% NaCl)

Conical centrifuge tubes (15 mL or 50 mL)

Centrifuge with a swinging-bucket rotor

Methodology:
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Prepare Isotonic Percoll:

o Prepare a stock isotonic Percoll (SIP) solution by mixing 9 parts Percoll with 1 part 1.5 M
NacCl.

o Dilute the SIP to the desired density for PBMC isolation (typically 1.077 g/mL).

Layering:
o Add the Percoll solution to a conical tube.

o Carefully layer the diluted whole blood on top of the Percoll.

Centrifugation:

o Centrifuge at 400-800 x g for 20-30 minutes at room temperature with the brake off.

Harvesting PBMCs:

o After centrifugation, you will observe distinct layers: plasma at the top, a "buffy coat" of
mononuclear cells at the plasma-Percoll interface, the Percoll layer, and a pellet of
granulocytes and erythrocytes at the bottom.

o Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new tube.
e Washing:

o Wash the collected PBMCs by diluting with physiological saline and centrifuging at a low
speed to pellet the cells. Repeat the wash step 2-3 times to ensure complete removal of
Percoll and platelets.

Visualizations
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Workflow for Viable Cell Enrichment

Preparation

Prepare Percoll Gradients Prepare Cell Suspension

(20%, 30%, 40%, 50%) in 20% Percoll

Centrifugation

Layer Cell Suspension
onto Gradient

Centrifuge at 2000 x g
(30 min, 4°C, brake off)

Harvesting

Aspirate Viable Cell Layer

'

Wash Cells with PBS

'

Resuspend Final Cell Pellet

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps for enriching viable cells using a discontinuous
Percoll gradient.
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Troubleshooting Logic for Low Cell Viability

Low Cell Viability

Hotential Cayses

Incorrect Osmolality? Harsh Centrifugation? Suboptimal Temperature? Rough Cell Handling?

l l Solutions l l
Verify/Adjust Osmolality Optimize Speed/Time Perform at 4°C Gentle Pipetting

Click to download full resolution via product page

Caption: A decision tree diagram for troubleshooting low cell viability after Percoll gradient
centrifugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13388388#best-practices-for-harvesting-cells-from-a-
percoll-gradient]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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